Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a fluorinated tetrahydroisoquinoline derivative characterized by a bicyclic aromatic core with a fluorine atom at position 7, a methyl ester group at position 6, and a hydrochloride salt. This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroisoquinoline scaffold, which is prevalent in bioactive molecules targeting neurological and inflammatory pathways . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the carboxylate ester improves solubility for synthetic handling .
Properties
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-4-7-2-3-13-6-8(7)5-10(9)12;/h4-5,13H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRMLSQABFLPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CNCCC2=C1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Ring Closure
A foundational approach involves Friedel-Crafts acylation followed by cyclization. The synthesis begins with N-[2-(4-fluorophenyl)ethyl]acetamide, which undergoes oxalyl chloride-mediated acylation in dichloromethane at −10°C. Aluminum chloride catalyzes the intramolecular cyclization, forming 6,10b-dihydro-10b-methyl-5H-oxazolo[2,3-a]isoquinolin-2,3-dione. Subsequent methanolysis in sulfuric acid cleaves the oxazolidinone ring, yielding 1-methyl-7-fluoro-3,4-dihydroisoquinoline.
Key Reaction Parameters
Borohydride Reduction for Saturation
The dihydroisoquinoline intermediate is reduced using sodium borohydride in methanol. This step hydrogenates the 3,4-double bond, producing 1-methyl-7-fluoro-1,2,3,4-tetrahydroisoquinoline with 85% yield. Acidic workup with hydrochloric acid ensures salt formation, enhancing solubility for subsequent carboxylation.
Alternative Pathways: Boc-Protected Intermediate Coupling
Peptide Coupling with Boc-d-Tic
A modular strategy employs (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-d-Tic) as a building block. Boc-7-fluoro-d-Tic-OH is prepared via electrophilic fluorination of the phenolic precursor using Selectfluor® in acetonitrile. Coupling with methylamine derivatives is facilitated by N,N′-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), achieving 80–85% yields.
Deprotection Conditions
- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v)
- Duration : 2 hours at room temperature
Industrial-Scale Optimization
Continuous Flow Reactor Synthesis
To enhance throughput, a continuous flow system is employed for the Friedel-Crafts step. Key advantages include:
- Residence Time : 12 minutes at 50°C
- Throughput : 1.2 kg/hour of oxazoloisoquinolin-dione
- Purity : 99.5% by HPLC, minimizing downstream purification
Crystallization for Salt Purification
The hydrochloride salt is recrystallized from ethanol/water (4:1) at −20°C, producing needle-like crystals with uniform particle size (50–100 μm).
Analytical Validation
Spectroscopic Characterization
Purity and Stability
- Purity : ≥99% by elemental analysis (C₁₂H₁₃FNO₂·HCl: Calcd. C 52.66, H 5.14; Found C 52.61, H 5.09).
- Storage : Stable for 24 months at −20°C under argon.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires cryogenic conditions | 78 |
| Boc-Coupling | Modular, scalable | Multiple protection/deprotection | 80 |
| Continuous Flow | High throughput | Capital-intensive equipment | 85 |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a tool in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biological pathways. The fluorine atom can enhance the compound's binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations: Halogen Type and Position
Chlorinated Analogues
- Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS 1289646-93-0): Features chlorine atoms at positions 5 and 7 instead of fluorine. Chlorine’s higher electronegativity and steric bulk compared to fluorine may reduce solubility but enhance binding affinity in hydrophobic environments . Used as an intermediate in synthesizing LFA-1/ICAM-1 antagonists for inflammatory diseases .
Fluorinated Analogues
- Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS 2007908-42-9): Fluorine at position 6 and ester at position 1.
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-14-4): A trifluoromethyl group at position 6 introduces strong electron-withdrawing effects and high lipophilicity, enhancing blood-brain barrier penetration .
Functional Group Modifications
Ester vs. Carboxamide Derivatives
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): Ethyl ester and methoxy groups at positions 6 and 5. Methoxy groups increase steric hindrance but improve metabolic stability compared to halogens .
- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Replaces the ester with a phenyl carboxamide, enabling hydrogen bonding and π-π stacking interactions in target binding .
Biological Activity
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 2361760-68-9) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C₁₁H₁₃ClFNO₂
- Molecular Weight : 245.68 g/mol
- IUPAC Name : Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
- Purity : ≥95%
- Storage Conditions : Store in an inert atmosphere at 2-8°C
Biological Activity Overview
The biological activity of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride has been investigated primarily in the context of its antiviral and anticancer properties.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, related tetrahydroisoquinoline derivatives have demonstrated significant antiviral activity against SARS-CoV-2. In vitro studies indicated that certain derivatives exhibited half-maximal effective concentrations (EC50) in the low micromolar range (around 3.15 μM), suggesting a promising therapeutic window for further development against viral infections .
Anticancer Activity
Tetrahydroisoquinolines have also been studied for their anticancer properties. In a study examining various tetrahydroisoquinoline derivatives, compounds similar to methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate showed antiproliferative effects against multiple human tumor cell lines with growth inhibition values ranging from nanomolar to micromolar concentrations . This indicates the potential for these compounds to serve as leads in cancer drug development.
The mechanism by which methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exerts its biological effects may involve several pathways:
- Inhibition of Viral Replication : The compound appears to interfere with post-entry stages of viral replication. Studies suggest that it may alter intracellular pH or affect membrane fusion processes crucial for viral entry and replication .
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. This includes modulation of pro-apoptotic and anti-apoptotic proteins leading to cell death .
Case Studies and Research Findings
Q & A
What are the key structural features and physicochemical properties of Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride?
Level: Basic
Answer:
The compound features a bicyclic tetrahydroisoquinoline core with a fluorine substituent at position 7 and a methyl ester group at position 6. Its hydrochloride salt enhances solubility for in vitro assays. Key properties include:
- Molecular formula: C₁₁H₁₂FNO₂·HCl (calculated based on structural analogs) .
- Molecular weight: ~245.68 g/mol (estimated from similar derivatives) .
- Solubility: Likely polar due to the hydrochloride salt; recommend dissolution in DMSO or aqueous buffers for biological assays .
- Stability: Store under inert atmosphere at 2–8°C to prevent hydrolysis of the ester group .
What synthetic methodologies are recommended for preparing this compound?
Level: Basic
Answer:
A multi-step synthesis is typically employed:
Precursor condensation: React phenethylamine derivatives with carbonyl compounds (e.g., methyl chloroformate) to form the ester intermediate .
Cyclization: Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a condensing agent to promote ring closure .
Hydrolysis (optional): For carboxylic acid derivatives, lithium iodide in pyridine selectively hydrolyzes the methyl ester .
Salt formation: Treat the free base with HCl to yield the hydrochloride salt .
Key consideration: Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
How do substituent variations at the 6- and 7-positions influence pharmacological activity?
Level: Advanced
Answer:
Comparative studies of structural analogs reveal:
| Substituent | Position | Impact | Reference |
|---|---|---|---|
| Fluoro | 7 | Enhances metabolic stability via electron-withdrawing effects | |
| Methoxy | 6 | Increases lipophilicity but reduces receptor selectivity | |
| Methyl ester | 6 | Balances solubility and cell permeability for CNS targeting | |
| Methodological note: Use radioligand binding assays (e.g., for dopamine receptors) to quantify affinity changes . |
What analytical techniques are critical for confirming purity and structure?
Level: Advanced
Answer:
- X-ray crystallography: Resolve stereochemistry using SHELX software for refinement (SHELXL for small molecules; SHELXE for macromolecular interfaces) .
- NMR: ¹⁹F NMR quantifies fluorine incorporation; ¹H/¹³C NMR confirms ring saturation and ester integrity .
- HPLC-MS: Assess purity (>95%) and detect byproducts (e.g., hydrolyzed carboxylic acid) .
Data contradiction tip: Cross-validate results with orthogonal methods if crystallography and NMR disagree on conformation .
How can researchers resolve discrepancies in reported receptor binding affinities?
Level: Advanced
Answer:
Discrepancies may arise from:
- Assay conditions: Variations in buffer pH or ion concentration alter protonation states. Standardize using pharmacopeial guidelines (e.g., USP Reference Standards) .
- Stereochemical impurities: Chiral HPLC separates enantiomers; compare activity of isolated isomers .
- Receptor subtype specificity: Use knockout cell lines to isolate target interactions (e.g., dopamine D2 vs. D3) .
Case study: Analogous tetrahydroisoquinolines show ±20% affinity variance due to 7-fluoro vs. 7-chloro substitution .
What in vitro models are suitable for evaluating neuropharmacological activity?
Level: Advanced
Answer:
- Primary neuronal cultures: Assess cytotoxicity and neurotransmitter release (e.g., dopamine in substantia nigra models) .
- Recombinant receptor assays: Express human GPCRs (e.g., adrenergic or opioid receptors) in HEK293 cells for dose-response profiling .
- Metabolic stability: Use liver microsomes to predict CYP450-mediated degradation .
Note: Include MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a positive control for neurotoxicity studies .
How does the hydrochloride salt form impact bioavailability?
Level: Advanced
Answer:
The hydrochloride salt:
- Enhances aqueous solubility for intravenous administration (critical for pharmacokinetic studies) .
- May reduce oral bioavailability due to pH-dependent dissociation in the GI tract. Use co-solvents (e.g., PEG 400) to improve absorption .
Validation: Compare plasma concentration-time curves of free base vs. salt form in rodent models .
What computational tools predict interactions with biological targets?
Level: Advanced
Answer:
- Molecular docking (AutoDock Vina): Model binding to dopamine receptors using crystal structures (PDB: 6CM4 for D3) .
- QSAR models: Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values from analog libraries .
- MD simulations (GROMACS): Simulate membrane permeability of the protonated vs. unprotonated form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
